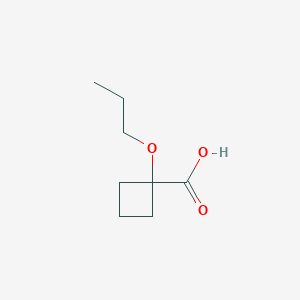
1-Propoxycyclobutane-1-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propoxycyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a propoxy group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propoxycyclobutane-1-carboxylic acid can be synthesized through several methods. One common approach involves the cyclopropanation of an appropriate alkene followed by functional group transformations. For instance, starting from a cyclobutene derivative, the propoxy group can be introduced via nucleophilic substitution reactions. The carboxylic acid group can be introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of 1-propoxycyclobutane-1-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Propoxycyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products:
Oxidation: Esters, amides.
Reduction: Alcohols.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
1-Propoxycyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-propoxycyclobutane-1-carboxylic acid exerts its effects depends on its interactions with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The specific molecular targets and pathways involved can vary based on the context of its application.
Comparison with Similar Compounds
1-Propoxycyclobutane-1-carboxylic acid can be compared with other cyclobutane derivatives such as:
1-Butoxycyclobutane-1-carboxylic acid: Similar structure but with a butoxy group instead of a propoxy group.
1-Methoxycyclobutane-1-carboxylic acid: Contains a methoxy group instead of a propoxy group.
These similar compounds share structural features but differ in their substituents, which can influence their chemical reactivity and applications. The uniqueness of 1-propoxycyclobutane-1-carboxylic acid lies in its specific propoxy substitution, which can impart distinct properties and reactivity.
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
1-propoxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C8H14O3/c1-2-6-11-8(7(9)10)4-3-5-8/h2-6H2,1H3,(H,9,10) |
InChI Key |
RYGTWXRXWJGWDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1(CCC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















